N-[(1,3,5-Trimethyl-1H-Pyrazol-4-Yl)Methyl]Cyclopropanamine
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Overview
Description
N-[(1,3,5-Trimethyl-1H-Pyrazol-4-Yl)Methyl]Cyclopropanamine: is a heterocyclic compound with the molecular formula C10H17N3 and a molecular weight of 179.26 g/mol . This compound features a cyclopropane ring attached to a pyrazole moiety, which is further substituted with three methyl groups. It is primarily used in early discovery research and serves as a building block in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[(1,3,5-Trimethyl-1H-Pyrazol-4-Yl)Methyl]Cyclopropanamine typically involves the reaction of 1,3,5-trimethyl-1H-pyrazole with cyclopropanamine under controlled conditions. The reaction is usually carried out in the presence of a suitable base, such as sodium hydride or potassium carbonate, and an appropriate solvent like dimethylformamide or tetrahydrofuran .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis methods with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: N-[(1,3,5-Trimethyl-1H-Pyrazol-4-Yl)Methyl]Cyclopropanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazoles or cyclopropanes.
Scientific Research Applications
N-[(1,3,5-Trimethyl-1H-Pyrazol-4-Yl)Methyl]Cyclopropanamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of N-[(1,3,5-Trimethyl-1H-Pyrazol-4-Yl)Methyl]Cyclopropanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, including antimicrobial or antiparasitic activities . The exact pathways and molecular targets involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
- N-[(1-Methyl-1H-Pyrazol-4-Yl)Methyl]Cyclopropanamine
- 3-(1,3,5-Trimethyl-1H-Pyrazol-4-Yl)-Propylamine
- N-[(1,3,5-Trimethyl-1H-Pyrazol-4-Yl)Methyl]-2-Propanamine
Comparison: N-[(1,3,5-Trimethyl-1H-Pyrazol-4-Yl)Methyl]Cyclopropanamine is unique due to its specific substitution pattern on the pyrazole ring and the presence of a cyclopropane moiety. This structural uniqueness imparts distinct chemical and biological properties, making it a valuable compound in research and industrial applications .
Properties
IUPAC Name |
N-[(1,3,5-trimethylpyrazol-4-yl)methyl]cyclopropanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3/c1-7-10(6-11-9-4-5-9)8(2)13(3)12-7/h9,11H,4-6H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYYTUCAIROQKGJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)CNC2CC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50424439 |
Source
|
Record name | N-[(1,3,5-Trimethyl-1H-pyrazol-4-yl)methyl]cyclopropanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50424439 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
880361-70-6 |
Source
|
Record name | N-Cyclopropyl-1,3,5-trimethyl-1H-pyrazole-4-methanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=880361-70-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-[(1,3,5-Trimethyl-1H-pyrazol-4-yl)methyl]cyclopropanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50424439 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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